molecular formula C24H45NO B13955063 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone CAS No. 63913-39-3

1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone

Cat. No.: B13955063
CAS No.: 63913-39-3
M. Wt: 363.6 g/mol
InChI Key: HDYUJCALVSEMOY-UHFFFAOYSA-N
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Description

1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone is a synthetic organic compound with the molecular formula C24H45NO It is characterized by a pyrrolidinone ring attached to a long alkyl chain with multiple methyl groups and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone typically involves the following steps:

    Formation of the Alkyl Chain: The long alkyl chain with multiple methyl groups is synthesized through a series of alkylation and methylation reactions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction, often involving a cyclohexanone derivative.

    Pyrrolidinone Ring Formation: The final step involves the formation of the pyrrolidinone ring through a condensation reaction between an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidinones.

Scientific Research Applications

1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrrolidinone derivatives with different alkyl chains or substituents.

    Uniqueness: The presence of the long alkyl chain with multiple methyl groups and a cyclohexyl group distinguishes it from other pyrrolidinone derivatives, potentially leading to unique chemical and biological properties.

Properties

CAS No.

63913-39-3

Molecular Formula

C24H45NO

Molecular Weight

363.6 g/mol

IUPAC Name

1-[3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]pyrrolidin-2-one

InChI

InChI=1S/C24H45NO/c1-19(13-14-22-21(3)11-7-16-24(22,4)5)9-6-10-20(2)15-18-25-17-8-12-23(25)26/h19-22H,6-18H2,1-5H3

InChI Key

HDYUJCALVSEMOY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1CCC(C)CCCC(C)CCN2CCCC2=O)(C)C

Origin of Product

United States

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